molecular formula C23H19N3O4S B4832606 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

Cat. No.: B4832606
M. Wt: 433.5 g/mol
InChI Key: CKVXHFKYUWACNT-UHFFFAOYSA-N
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Description

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE is a complex organic compound that features a unique combination of indene, quinazoline, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE typically involves multi-step organic synthesis The process begins with the preparation of the indene and quinazoline intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and cyclization

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The indene and quinazoline moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, which is structurally similar to indene, have shown various biological activities.

    Quinazoline Derivatives: These compounds are known for their therapeutic potential, particularly in cancer treatment.

    Furan Derivatives: Furan-containing compounds are used in various applications, including pharmaceuticals and materials science.

Uniqueness

The uniqueness of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE lies in its combination of three distinct moieties, each contributing to its overall properties and potential applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-21(25-26-22(28)18-6-1-2-7-19(18)24-23(26)31)20-11-10-17(30-20)13-29-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H,24,31)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVXHFKYUWACNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 2
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 3
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 6
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

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